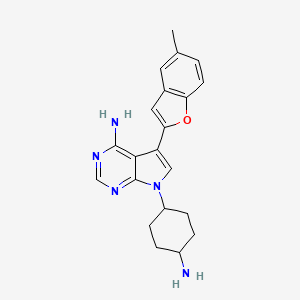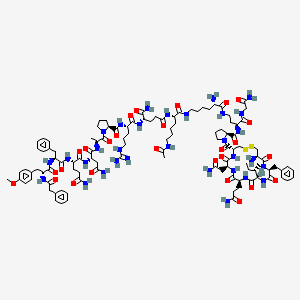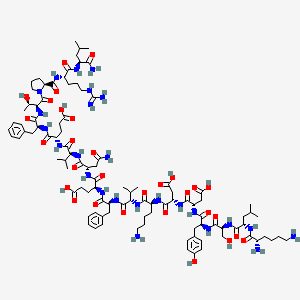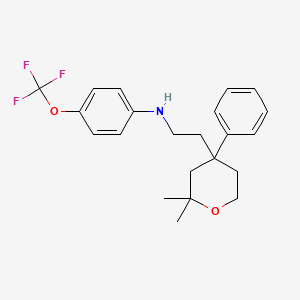
Icmt-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-10 is a compound known for its inhibitory effects on isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly those containing the CaaX motif. This modification is crucial for the proper localization and function of proteins such as RAS, which play significant roles in cell signaling and cancer progression .
Preparation Methods
The synthesis of Icmt-IN-10 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the use of methylated tetrahydropyranyl derivatives. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Icmt-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Icmt-IN-10 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the post-translational modification of proteins and the role of ICMT in these processes.
Biology: Researchers use this compound to investigate the biological functions of ICMT and its substrates, particularly in the context of cell signaling and cancer.
Medicine: The compound has shown potential as a therapeutic agent in cancer treatment, particularly in targeting RAS-driven cancers.
Industry: This compound is used in the development of new drugs and therapeutic strategies targeting ICMT and related pathways
Mechanism of Action
Icmt-IN-10 exerts its effects by inhibiting the activity of isoprenylcysteine carboxylmethyltransferase. This inhibition disrupts the post-translational modification of proteins containing the CaaX motif, such as RAS. By preventing the proper localization and function of these proteins, this compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival. The molecular targets and pathways involved include the RAS-RAF-MEK-ERK signaling pathway .
Comparison with Similar Compounds
Icmt-IN-10 is unique compared to other ICMT inhibitors due to its specific chemical structure and potency. Similar compounds include:
Cysmethynil: Another ICMT inhibitor known for its effects on RAS localization and function.
Indole-based inhibitors: These compounds have been developed through high-throughput screening and optimization processes to enhance their efficacy and solubility.
This compound stands out due to its improved solubility and potency, making it a more viable candidate for therapeutic applications .
Properties
Molecular Formula |
C22H26F3NO2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C22H26F3NO2/c1-20(2)16-21(13-15-27-20,17-6-4-3-5-7-17)12-14-26-18-8-10-19(11-9-18)28-22(23,24)25/h3-11,26H,12-16H2,1-2H3 |
InChI Key |
PTOCAJDOXSOQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


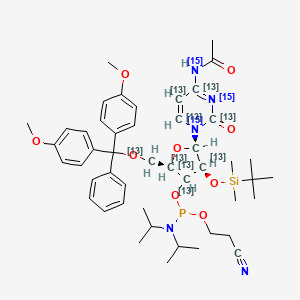
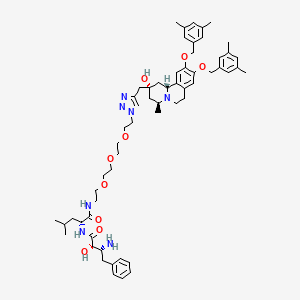
![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
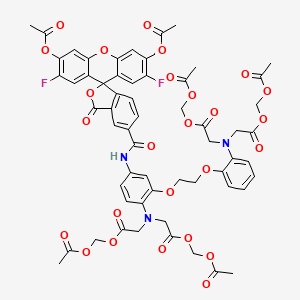
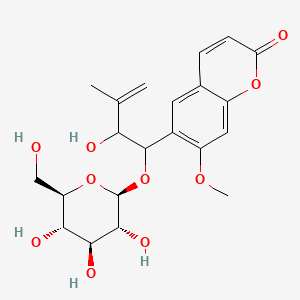
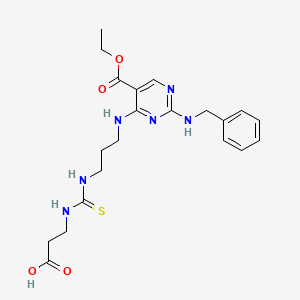
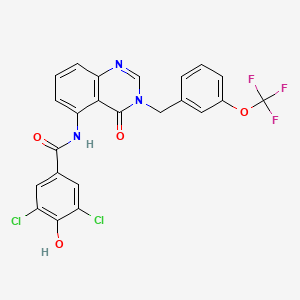

![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)
